molecular formula C14H27NO B12582607 (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one CAS No. 294627-37-5

(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one

Cat. No.: B12582607
CAS No.: 294627-37-5
M. Wt: 225.37 g/mol
InChI Key: KBITWCHHQNYEAS-UHFFFAOYSA-N
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Description

(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one is an organic compound characterized by its unique structure, which includes a heptanone backbone with tetramethyl and propylimino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one typically involves the condensation of appropriate ketones and amines under controlled conditions. One common method is the reaction of 2,2,6,6-tetramethyl-4-piperidone with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are selected to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of (5E)-2,2,6,6-Tetramethyl-5-(propylimino)heptan-3-one.

    3-Heptanone: A structurally related ketone with different substituents.

    Dipipanone: A compound with a similar imino group but different overall structure.

Uniqueness

This compound is unique due to its specific combination of tetramethyl and propylimino substituents, which confer distinct chemical and biological properties

Properties

CAS No.

294627-37-5

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

2,2,6,6-tetramethyl-5-propyliminoheptan-3-one

InChI

InChI=1S/C14H27NO/c1-8-9-15-11(13(2,3)4)10-12(16)14(5,6)7/h8-10H2,1-7H3

InChI Key

KBITWCHHQNYEAS-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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